(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

Opioid receptor pharmacology Aporphine alkaloid selectivity KOR agonism

Choose (R)-Norapocodeine over apocodeine for direct KOR agonism without dopaminergic interference. Its free secondary amine enables one-step N-alkylation/acylation to generate D2/D1-selective derivatives—a synthetic advantage impossible with N-methyl aporphines. Documented positive inotropic activity supports cardiac KOR studies. In hypothermia models, N-demethylation reduces potency >15-fold vs. parent, making this compound the essential reference standard for N-substituent SAR interpretation. For antitumor mustard synthesis, norapocodeine is the required precursor; apocodeine cannot be directly converted.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 478-77-3
Cat. No. B133405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
CAS478-77-3
Synonyms(6aR)-5,6,6a,7-Tetrahydro-10-methoxy-4H-dibenzo[de,g]quinolin-11-ol;  N-Demethylapocodeine; 
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)O
InChIInChI=1S/C17H17NO2/c1-20-14-6-5-11-9-13-15-10(7-8-18-13)3-2-4-12(15)16(11)17(14)19/h2-6,13,18-19H,7-9H2,1H3/t13-/m1/s1
InChIKeyDCQBVSOYNWLFKD-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Norapocodeine (CAS 478-77-3): Procurement-Grade Aporphine for Neuropharmacological and Synthetic Chemistry Applications


(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol, commonly referred to as (R)-Norapocodeine or N-Demethylapocodeine (CAS 478-77-3), is a chiral aporphine alkaloid belonging to the dibenzo[de,g]quinoline structural class . It is the N-demethylated congener of apocodeine (CAS 641-36-1), distinguished by the absence of the N-methyl substituent on the tetrahydroisoquinoline nitrogen . With a molecular formula of C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol, this compound serves both as a direct pharmacological probe for opioid and dopaminergic receptor systems and as a key synthetic intermediate for N-substituted aporphine derivatives with enhanced receptor selectivity profiles .

Why Apocodeine or Other Aporphines Cannot Substitute for (R)-Norapocodeine (CAS 478-77-3) in Receptor Profiling and Synthetic Workflows


Substituting apocodeine or other N-methyl aporphines for (R)-Norapocodeine fails at both the pharmacological and synthetic levels. The N-demethylated secondary amine in norapocodeine fundamentally alters receptor engagement: whereas apocodeine acts primarily as a dopamine receptor agonist, norapocodeine exhibits a distinct kappa opioid receptor (KOR) agonist profile with positive inotropic cardiac effects not observed with the N-methyl parent . Additionally, the free N-H group in norapocodeine serves as the essential handle for N-alkylation or N-acylation to generate N-substituted aporphines with tailored D₂/D₁ selectivity ratios—a synthetic divergence point inaccessible from apocodeine without a separate, low-yielding N-demethylation step . Direct head-to-head in vivo evidence from the aporphine class demonstrates that N-demethylation can reduce hypothermia-inducing potency by over 15-fold relative to the parent N-methyl compound, underscoring that N-substitution status is not a trivial structural variation but a decisive pharmacological determinant .

Quantitative Differentiation Evidence for (R)-Norapocodeine (CAS 478-77-3) Relative to Closest Aporphine Analogs


Kappa Opioid Receptor Agonism vs. Dopamine-Selective Profile of Apocodeine

(R)-Norapocodeine is characterized as a kappa opioid receptor (KOR) agonist with demonstrated analgesic action, whereas apocodeine (CAS 641-36-1) is classified as a dopamine receptor agonist with emetic activity and no reported KOR agonism . This represents a fundamental shift in primary receptor target driven solely by N-demethylation. In the electrically stimulated guinea pig ileal longitudinal muscle myenteric plexus preparation, norapocodeine-related aporphines demonstrate KOR-mediated activity, while apocodeine's pharmacological effects are blocked by dopamine antagonists such as haloperidol, consistent with a dopaminergic mechanism . The Medical University of Warsaw knowledge base explicitly records norapocodeine as a kappa opioid receptor agonist, a receptor engagement profile absent from apocodeine's documented pharmacology .

Opioid receptor pharmacology Aporphine alkaloid selectivity KOR agonism

Positive Inotropic Activity on Electrically Stimulated Left Atrium: A Cardiac Effect Unique Among Simple Aporphines

(R)-Norapocodeine demonstrates positive inotropic effects on the electrically stimulated left atrium, a cardiac pharmacological property not reported for apocodeine, apomorphine, or norapomorphine . This tissue-level functional endpoint provides a clear differentiation dimension. The Medical University of Warsaw database specifically records this inotropic activity alongside KOR agonism and behavioral effects (locomotion, rearing, grooming modulation), suggesting a multi-target pharmacological fingerprint that diverges from dopamine-selective aporphines . While quantitative inotropic potency data (e.g., EC₅₀ values) are not available in the public domain for direct numerical comparison, the presence versus absence of this cardiac effect constitutes a binary differentiation criterion relevant to cardiovascular safety profiling and potential therapeutic applications.

Cardiac pharmacology Positive inotropy Aporphine alkaloid

N-Demethylation Enables Direct Synthetic Access to N-Substituted Aporphines with Tailored D₂/D₁ Selectivity

(R)-Norapocodeine, bearing a secondary amine, serves as the direct synthetic precursor for N-alkylated aporphine derivatives via a single-step N-substitution, whereas apocodeine (tertiary N-methyl amine) requires a preliminary, often low-yielding N-demethylation before further derivatization . The one-pot N-demethylation and acid-catalyzed rearrangement of morphinan-N-oxides, reported by Berényi et al. (2010), provides an improved synthetic route to norapocodeines, but procuring (R)-Norapocodeine directly eliminates this step entirely, improving overall synthetic efficiency . The pharmacological impact of N-substitution on dopamine receptor selectivity is quantitatively documented: (R)-(−)-2-methoxy-11-hydroxy-N-n-propylnoraporphine (synthesized from the noraporphine precursor) achieves a D₂ Ki of 44 nM versus a D₁ Ki of 1,690 nM, a 38-fold selectivity ratio that varies dramatically with N-alkyl chain length . In contrast, the N-methyl parent apocodeine lacks this tunability without de novo synthesis.

Aporphine synthesis N-alkylation Dopamine receptor selectivity Medicinal chemistry

In Vivo Behavioral Profile Divergence: Hypothermia and Stereotypy Ratios Distinguish N-Substituted Aporphines

Although (R)-Norapocodeine itself was not included in the seminal Menon et al. (1979) head-to-head comparison, the study provides class-level quantitative evidence that N-demethylation profoundly alters in vivo dopaminergic potency. Comparing apomorphine (N-methyl) to norapomorphine (N-demethyl), the relative hypothermia-inducing potency in mice drops from 1.00 to 0.06—a 16.7-fold reduction . Apocodeine (N-methyl) shows a relative potency of 0.340, approximately 5.7-fold higher than norapomorphine . The hypothermia-to-stereotypy dose ratio shifts from 8.82 (apomorphine) to 4.00 (norapomorphine) to 1.43 (apocodeine), indicating that N-demethylation alters the separation between hypothermic and stereotypic behavioral endpoints . By structural extrapolation, (R)-Norapocodeine (N-demethyl-apocodeine) would be predicted to exhibit a distinct in vivo potency and behavioral effect ratio compared to apocodeine, consistent with the class-level pattern that N-demethylation attenuates dopaminergic potency while potentially unmasking alternative receptor activities such as KOR agonism.

In vivo pharmacology Dopamine receptor agonism Hypothermia model Aporphine SAR

Optimal Research and Procurement Application Scenarios for (R)-Norapocodeine (CAS 478-77-3)


Kappa Opioid Receptor (KOR) Pharmacological Probe Development

(R)-Norapocodeine is the appropriate procurement choice when the research objective is to characterize KOR-mediated signaling in native tissue or recombinant systems using an aporphine scaffold. Unlike apocodeine, which lacks KOR activity and acts through dopamine receptors, norapocodeine's documented KOR agonism enables direct interrogation of kappa receptor pharmacology without confounding dopaminergic effects. The positive inotropic activity on isolated left atrium further supports its use in cardiac tissue studies where KOR modulation of contractility is being investigated . Researchers studying dynorphin/KOR pathways in pain, addiction, or mood disorders should select this compound over apocodeine to ensure target-relevant pharmacology.

Medicinal Chemistry: N-Substituted Aporphine Library Synthesis

(R)-Norapocodeine is the optimal starting material for any synthetic program requiring N-alkylated, N-acylated, or N-arylated aporphine derivatives. The secondary amine functionality permits direct N-substitution in a single step, eliminating the N-demethylation bottleneck that would be required if starting from apocodeine or other N-methyl aporphines . This synthetic advantage translates to higher overall yields and faster SAR exploration when optimizing D₂/D₁ selectivity ratios through N-alkyl chain variation, where published data demonstrate that N-substituent identity can shift selectivity from 38-fold (N-propyl) to markedly different ratios .

In Vivo Behavioral Pharmacology Requiring Defined N-Demethylated Aporphine Controls

In experimental designs comparing the behavioral effects of N-substituted aporphines, (R)-Norapocodeine serves as the essential N-demethyl reference compound. Class-level evidence from the apomorphine homolog series demonstrates that N-demethylation reduces dopaminergic hypothermia potency by approximately 16.7-fold and alters the hypothermia-to-stereotypy dose ratio . Including (R)-Norapocodeine as a control in N-alkyl aporphine behavioral studies enables attribution of effects specifically to the N-substituent rather than to the aporphine core, a critical distinction for rigorous SAR interpretation.

Aporphine Nitrogen Mustard Antitumor Agent Synthesis

(R)-Norapocodeine is a documented precursor for N-(2-chloroethyl)norapocodeine and related aporphine nitrogen mustards with demonstrated antitumor activity in the P388 murine leukemia model . Procuring the norapocodeine scaffold directly enables single-step chloroethylation to access the active mustard pharmacophore, whereas the N-methyl analog (apocodeine) cannot be directly converted to this chemotype without prior demethylation. For groups synthesizing and evaluating aporphine-based DNA-alkylating agents, (R)-Norapocodeine is the required starting material.

Quote Request

Request a Quote for (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.